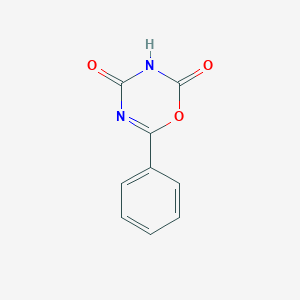
6-Phenyl-1,3,5-oxadiazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-1,3,5-oxadiazine-2,4-dione, also known as phthalimide, is a heterocyclic organic compound that has been widely used in various fields of scientific research. This compound has been synthesized and studied for its unique properties and potential applications in the fields of chemistry, biology, and medicine.
科学研究应用
6-Phenyl-1,3,5-oxadiazine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. In the field of chemistry, this compound has been used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In the field of biology, 6-Phenyl-1,3,5-oxadiazine-2,4-dione has been used as a tool for the study of protein-protein interactions and for the development of new drugs. In the field of medicine, 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives have been used as anti-cancer and anti-inflammatory agents.
作用机制
The mechanism of action of 6-Phenyl-1,3,5-oxadiazine-2,4-dione is not fully understood. However, it is known to act as an electrophile and can react with nucleophiles, such as amino acids in proteins. This reaction can result in the modification of proteins and can affect their function. Phthalimide has also been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase.
生化和生理效应
6-Phenyl-1,3,5-oxadiazine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and can inhibit the growth of bacteria and fungi. In vivo studies have shown that 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives can have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
The advantages of using 6-Phenyl-1,3,5-oxadiazine-2,4-dione in lab experiments include its well-established synthesis method, its wide range of potential applications, and its unique properties. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are many future directions for the study of 6-Phenyl-1,3,5-oxadiazine-2,4-dione. One potential direction is the development of new 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives with improved properties and potential applications. Another direction is the study of the mechanism of action of 6-Phenyl-1,3,5-oxadiazine-2,4-dione and its derivatives. Additionally, the potential use of 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives as anti-cancer and anti-inflammatory agents should be further explored. Finally, the development of new synthesis methods for 6-Phenyl-1,3,5-oxadiazine-2,4-dione and its derivatives could lead to the discovery of new and useful compounds.
合成方法
The synthesis of 6-Phenyl-1,3,5-oxadiazine-2,4-dione can be achieved by the reaction of phthalic anhydride and aqueous ammonia. This reaction results in the formation of 6-Phenyl-1,3,5-oxadiazine-2,4-dione, which can then be further modified to produce 6-Phenyl-1,3,5-oxadiazine-2,4-dione. The synthesis of this compound has been well-established and is widely used in scientific research.
属性
CAS 编号 |
102618-90-6 |
|---|---|
产品名称 |
6-Phenyl-1,3,5-oxadiazine-2,4-dione |
分子式 |
C9H6N2O3 |
分子量 |
190.16 g/mol |
IUPAC 名称 |
6-phenyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C9H6N2O3/c12-8-10-7(14-9(13)11-8)6-4-2-1-3-5-6/h1-5H,(H,11,12,13) |
InChI 键 |
CZLSHSVOTZSUFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=O)O2 |
同义词 |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-phenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



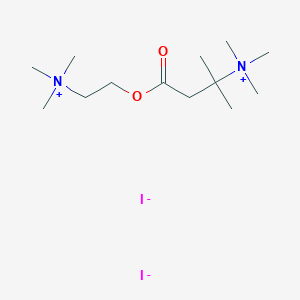
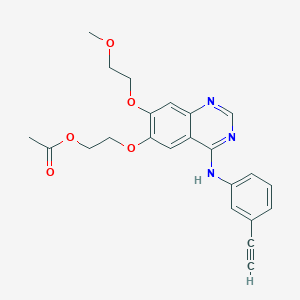


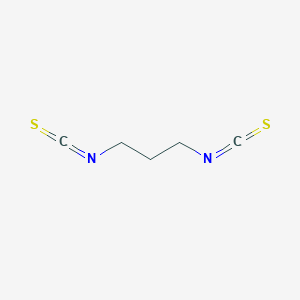
![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)



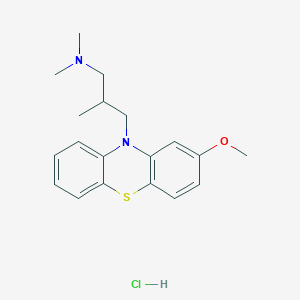


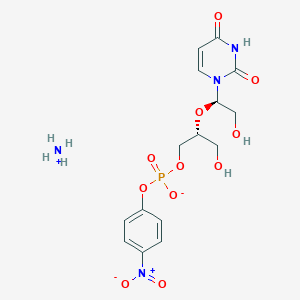
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)